molecular formula C12H7F3N2O3 B11939550 2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid

2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid

Cat. No.: B11939550
M. Wt: 284.19 g/mol
InChI Key: NNGSWZWUOPOVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid is a synthetic organic compound characterized by the presence of a diazirine ring and a trifluoromethyl group

Preparation Methods

The synthesis of 2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the diazirine ring: This step involves the reaction of a suitable precursor with a trifluoromethylating agent under specific conditions to form the diazirine ring.

    Attachment of the prop-2-yn-1-yloxy group: This step involves the reaction of the intermediate compound with propargyl alcohol under basic conditions to introduce the prop-2-yn-1-yloxy group.

    Formation of the benzoic acid moiety: This step involves the reaction of the intermediate compound with a suitable benzoic acid derivative under acidic conditions to form the final product.

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of specialized equipment and reagents to ensure consistent quality.

Chemical Reactions Analysis

2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: This compound can undergo reduction reactions in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: This compound can undergo substitution reactions in the presence of suitable nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or acetonitrile, as well as catalysts such as palladium or platinum. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: This compound is used in biological studies to investigate the effects of diazirine-containing compounds on biological systems, as well as to study the interactions between proteins and other biomolecules.

    Medicine: This compound is used in medicinal chemistry to develop new drugs and therapeutic agents, as well as to study the mechanisms of action of existing drugs.

    Industry: This compound is used in the development of new materials and products, as well as in the optimization of industrial processes.

Mechanism of Action

The mechanism of action of 2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid involves the interaction of the diazirine ring and the trifluoromethyl group with specific molecular targets and pathways. The diazirine ring can undergo photochemical reactions in the presence of light, leading to the formation of reactive intermediates that can interact with proteins and other biomolecules. The trifluoromethyl group can enhance the stability and reactivity of the compound, as well as modulate its interactions with molecular targets.

Comparison with Similar Compounds

2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid can be compared with other similar compounds, such as:

    2-(prop-2-yn-1-yloxy)-4-(trifluoromethyl)benzoic acid: This compound lacks the diazirine ring and has different chemical properties and applications.

    2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol: This compound has a phenol group instead of a benzoic acid moiety and has different chemical properties and applications.

    2-(prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde: This compound has an aldehyde group instead of a benzoic acid moiety and has different chemical properties and applications.

The uniqueness of this compound lies in its combination of the diazirine ring and the trifluoromethyl group, which confer specific chemical properties and reactivity that are not found in other similar compounds.

Properties

Molecular Formula

C12H7F3N2O3

Molecular Weight

284.19 g/mol

IUPAC Name

2-prop-2-ynoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid

InChI

InChI=1S/C12H7F3N2O3/c1-2-5-20-9-6-7(3-4-8(9)10(18)19)11(16-17-11)12(13,14)15/h1,3-4,6H,5H2,(H,18,19)

InChI Key

NNGSWZWUOPOVNB-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.